pKa Comparison: 4-(1,1-Difluoropropyl)aniline vs. 4-Fluoroaniline and 4-(Trifluoromethyl)aniline
The predicted pKa of 4-(1,1-difluoropropyl)aniline is 3.78±0.10 . This value indicates a significantly reduced basicity compared to the mono-fluorinated analog, 4-fluoroaniline (pKa 4.65) , due to the enhanced electron-withdrawing inductive effect of the gem-difluoromethylene group. Conversely, it is substantially more basic than the strongly electron-withdrawing trifluoromethyl analog, 4-(trifluoromethyl)aniline (pKa 2.45) . This intermediate basicity positions 4-(1,1-difluoropropyl)aniline as a tunable building block where a moderate reduction in amine nucleophilicity is desired without the extreme deactivation caused by a -CF₃ group.
| Evidence Dimension | Acid Dissociation Constant (pKa) |
|---|---|
| Target Compound Data | 3.78±0.10 (Predicted) |
| Comparator Or Baseline | 4-Fluoroaniline: 4.65; 4-(Trifluoromethyl)aniline: 2.45 |
| Quantified Difference | ΔpKa = -0.87 vs. 4-fluoroaniline; ΔpKa = +1.33 vs. 4-(trifluoromethyl)aniline |
| Conditions | Predicted value based on structural analysis |
Why This Matters
The pKa directly influences the compound's protonation state at physiological pH and its reactivity as a nucleophile in coupling reactions, making 4-(1,1-difluoropropyl)aniline a distinct choice for fine-tuning reaction outcomes and ADME properties.
